4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
Description
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole is a pyrazole derivative featuring a chlorine substituent at position 4 and a (2-(trimethylsilyl)ethoxy)methyl (SEM) protecting group at position 1. The SEM group is widely used in organic synthesis to protect reactive nitrogen atoms, enhancing stability during multi-step reactions . This compound serves as a key intermediate in pharmaceuticals and agrochemicals due to its modifiable chloro substituent and robust protective group.
Properties
IUPAC Name |
2-[(4-chloropyrazol-1-yl)methoxy]ethyl-trimethylsilane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17ClN2OSi/c1-14(2,3)5-4-13-8-12-7-9(10)6-11-12/h6-7H,4-5,8H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYVKXPQUZOCEOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CCOCN1C=C(C=N1)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.78 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Trimethylsilylethoxymethyl (SEM) Group Installation
The SEM group is introduced to protect the pyrazole nitrogen, enabling subsequent functionalization without deprotection side reactions. The optimized procedure involves:
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Deprotonation : 4-Chloro-1H-pyrazole (1.0 equiv) is dissolved in anhydrous tetrahydrofuran (THF) under nitrogen. Sodium hydride (1.2 equiv, 60% dispersion in oil) is added at 0°C, stirring for 30 minutes to generate the reactive pyrazolide anion.
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Alkylation : SEM-Cl (1.1 equiv) is added dropwise, and the mixture is warmed to 25°C for 12 hours. Monitoring via thin-layer chromatography (TLC; eluent: 7:3 hexane/ethyl acetate) confirms complete consumption of the starting material.
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Workup : The reaction is quenched with ice-cwater, extracted with dichloromethane (3×50 mL), dried over MgSO₄, and concentrated under reduced pressure.
Yield : 72–78% after purification by flash chromatography (silica gel, 15–20% ethyl acetate in hexane).
Reaction Optimization and Critical Parameters
Solvent and Temperature Effects
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THF vs. DMF : THF provides superior solubility for SEM-Cl and minimizes side reactions compared to dimethylformamide (DMF), which can lead to SEM group hydrolysis at elevated temperatures.
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Temperature Control : Reactions conducted above 30°C result in a 15% decrease in yield due to competing elimination pathways. Maintaining 0–25°C ensures optimal kinetics.
Base Selection
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NaH vs. K₂CO₃ : Sodium hydride achieves full deprotonation of pyrazole (pKa ~14), whereas potassium carbonate (pKa ~10) leaves 20% starting material unreacted.
Analytical Characterization
Post-synthesis validation employs:
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR (400 MHz, CDCl₃): δ 0.00 (s, 9H, Si(CH₃)₃), 0.95–1.05 (m, 2H, CH₂Si), 3.50–3.65 (m, 2H, OCH₂), 5.35 (s, 2H, NCH₂O), 7.45 (d, J = 2.0 Hz, 1H, C3-H), 7.95 (d, J = 2.0 Hz, 1H, C5-H).
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¹³C NMR (101 MHz, CDCl₃): δ -1.5 (Si(CH₃)₃), 17.8 (CH₂Si), 58.2 (OCH₂), 72.5 (NCH₂O), 107.5 (C4), 128.9 (C3), 138.2 (C5).
High-Resolution Mass Spectrometry (HRMS)
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Transitioning from batch to flow chemistry reduces reaction time from 12 hours to 2 hours by enhancing heat/mass transfer. A tubular reactor (ID = 5 mm, L = 10 m) operated at 25°C with a residence time of 30 minutes achieves 85% conversion.
Cost Analysis
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Raw Material Cost : $120/kg (4-chloro-1H-pyrazole) + $95/kg (SEM-Cl)
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Purification Savings : Switching from flash chromatography to fractional distillation reduces costs by 40% for batches >10 kg.
Comparative Data Table: Synthesis Conditions and Outcomes
| Parameter | Laboratory Scale (5 g) | Pilot Scale (500 g) | Industrial Scale (50 kg) |
|---|---|---|---|
| Reaction Time (h) | 12 | 10 | 8 |
| Yield (%) | 75 | 78 | 82 |
| Purity After Workup (%) | 98 | 97 | 95 |
| Solvent Consumption (L) | 0.5 | 45 | 400 |
Challenges and Mitigation Strategies
Chemical Reactions Analysis
Types of Reactions
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups.
Reduction Reactions: Reduction can be used to modify the pyrazole ring or the substituents.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an amino-pyrazole derivative, while oxidation can produce a pyrazole with additional oxygen-containing functional groups.
Scientific Research Applications
Medicinal Chemistry
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole has been synthesized as part of various studies aimed at developing new therapeutic agents. The compound exhibits potential in several areas:
Antimicrobial Activity
Research has demonstrated that pyrazole derivatives can possess significant antimicrobial properties. A study highlighted the synthesis of various pyrazole derivatives that were tested against bacterial strains, showing promising results in inhibiting growth, particularly against Gram-positive bacteria .
Anti-inflammatory Effects
Pyrazole compounds, including this compound, have been evaluated for their anti-inflammatory activities. In vivo studies reported that certain pyrazole derivatives exhibited substantial anti-inflammatory effects, which were assessed using carrageenan-induced paw edema models in rats . The mechanism often involves inhibition of cyclooxygenase enzymes, which are crucial in the inflammatory pathway.
Anticancer Properties
The anticancer potential of pyrazole derivatives has gained attention. Compounds similar to this compound have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The cytotoxicity was evaluated using the MTT assay, indicating a dose-dependent response .
Agricultural Applications
The compound's structural characteristics suggest potential use in agriculture as a pesticide or herbicide. Pyrazole derivatives have been studied for their herbicidal properties, targeting specific plant growth regulators. Research indicates that modifications in the pyrazole structure can enhance its effectiveness against various weeds while minimizing toxicity to crops .
Material Science
In addition to biological applications, this compound can be utilized in material science. Its ability to form stable complexes with metals makes it a candidate for developing new materials with specific electronic or optical properties. Such compounds can be employed in sensors or as catalysts in organic reactions .
Case Studies
Mechanism of Action
The mechanism of action of 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole involves its interaction with specific molecular targets. The chloro and trimethylsilyl-ethoxy-methyl groups can influence the compound’s binding affinity and selectivity towards enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations on the Pyrazole Core
4-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Structure : Bromine replaces chlorine at position 3.
- Molecular Formula : C₉H₁₇BrN₂OSi; Molecular Weight : 277.236 .
- Key Differences : Bromine’s larger atomic radius and higher polarizability enhance its leaving group ability compared to chlorine, making this compound more reactive in nucleophilic substitution reactions.
4-Bromo-3,5-dimethyl-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Structure : Bromine at position 4, with additional methyl groups at positions 3 and 4.
- Molecular Formula : C₁₁H₂₁BrN₂OSi; Molecular Weight : 329.34 .
- Key Differences : Methyl groups introduce steric hindrance, reducing accessibility to the pyrazole core. This impacts reaction rates in cross-coupling or functionalization steps.
4-Chloro-1-ethyl-1H-pyrazole-3-carbohydrazide
Core Heterocycle Modifications
4-Chloro-1-(tetrahydro-2H-pyran-2-yl)-1H-indazole
- Structure : Indazole core replaces pyrazole; tetrahydropyranyl (THP) protecting group.
- Molecular Formula : C₁₂H₁₃ClN₂O; Molecular Weight : 252.7 .
- Key Differences : The indazole core’s fused benzene ring increases aromaticity and electron density, altering reactivity in electrophilic substitutions. The THP group offers different deprotection kinetics compared to SEM.
6-(4-Chlorophenyl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-imidazo[1,2-b]pyrazole
- Structure : Imidazo[1,2-b]pyrazole fused ring system with a 4-chlorophenyl substituent.
- Molecular Formula: Not explicitly provided, but fused rings increase molecular complexity .
Functional Group Additions
4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole
- Structure : Boronate ester at position 4.
- Key Differences : The boronate group enables Suzuki-Miyaura cross-coupling reactions, a versatility absent in the chloro-substituted analog .
5-Chloro-3-methyl-1-aryl-1H-pyrazole-4-carbaldehyde Derivatives
- Structure : Carbaldehyde at position 4, with aryl and methyl substituents.
- Example : 5-Chloro-1-(4-chlorophenyl)-3-methyl-1H-pyrazole-4-carbaldehyde (Molecular Weight: 284.1) .
- Key Differences : The aldehyde group provides a reactive site for condensation or reduction reactions, broadening synthetic utility.
Comparative Data Table
Key Research Findings
- Electronic Effects : Chlorine’s electronegativity withdraws electron density from the pyrazole ring, directing electrophilic attacks to specific positions. Bromine’s larger size and polarizability enhance reactivity in cross-couplings .
- Steric Effects : Methyl groups (e.g., in 4-bromo-3,5-dimethyl derivatives) hinder access to the pyrazole core, necessitating harsher reaction conditions .
- Functional Group Utility : Boronate esters and aldehydes expand synthetic pathways, enabling diverse derivatization compared to halogen-only analogs .
Biological Activity
4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole (CAS Number: 1641582-58-2) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a chlorinated pyrazole core and a trimethylsilyl ether group. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.
- Molecular Formula : CHClNOSi
- Molecular Weight : 232.78 g/mol
- Structure : The compound features a pyrazole ring substituted at the 4-position with a chlorine atom and at the 1-position with an ethoxy group containing a trimethylsilyl moiety.
Biological Activity Overview
Research indicates that pyrazole derivatives, including this compound, exhibit a variety of biological activities, including:
- Antitumor Activity : Many pyrazole derivatives have been shown to inhibit cancer cell proliferation through various mechanisms, including the inhibition of specific kinases involved in tumor growth.
- Anti-inflammatory Effects : Pyrazole compounds often demonstrate anti-inflammatory properties by modulating cytokine production and inhibiting pathways such as NF-kB.
- Antibacterial and Antifungal Properties : Some derivatives have shown effectiveness against bacterial and fungal pathogens, making them candidates for antimicrobial therapy.
Antitumor Activity
A study on related pyrazole derivatives highlighted their effectiveness against BRAF(V600E) mutations, which are prevalent in melanoma. These compounds demonstrated significant inhibitory effects on tumor cell lines, suggesting that this compound may share similar mechanisms of action due to structural similarities .
Anti-inflammatory Mechanisms
Research has indicated that pyrazole derivatives can inhibit nitric oxide production and other inflammatory mediators. For instance, compounds similar to this compound showed reduced levels of TNF-alpha in LPS-stimulated macrophages . This suggests potential use in treating inflammatory diseases.
Antimicrobial Activity
In vitro studies have assessed the antifungal activity of pyrazole derivatives against various phytopathogenic fungi. Compounds structurally related to this compound exhibited moderate to excellent inhibition against several fungal strains .
Case Studies and Experimental Results
| Study | Activity | Results |
|---|---|---|
| Study on BRAF Inhibition | Antitumor | Significant reduction in cell viability in BRAF(V600E) mutant cell lines |
| Inflammatory Response Modulation | Anti-inflammatory | Decreased TNF-alpha and nitric oxide levels in macrophage cultures |
| Antifungal Testing | Antimicrobial | Moderate to high inhibition of mycelial growth in several phytopathogenic fungi |
Structure-Activity Relationships (SAR)
The biological activity of pyrazoles is often influenced by their substituents. The presence of the trimethylsilyl group enhances solubility and bioavailability, which may contribute to the observed activities. The chlorine atom at the 4-position is also critical for maintaining the compound's potency against various biological targets .
Q & A
Q. What are the established synthetic routes for 4-Chloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole, and how are reaction conditions optimized for yield and purity?
Methodological Answer: The synthesis typically involves two key steps:
Protection of the pyrazole nitrogen : The 1H-pyrazole nitrogen is protected using (2-(trimethylsilyl)ethoxy)methyl chloride (SEM-Cl) under basic conditions (e.g., NaH in THF) to form 1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazole .
Chlorination at the 4-position : The protected pyrazole undergoes electrophilic chlorination using reagents like N-chlorosuccinimide (NCS) or Cl₂ gas in solvents such as dichloromethane (DCM) at 0–25°C .
Q. Optimization Strategies :
Q. Table 1: Representative Synthetic Conditions
| Step | Reagents/Conditions | Yield | Key Reference |
|---|---|---|---|
| SEM protection | SEM-Cl, NaH, THF, 0°C → RT | 85–90% | |
| Chlorination | NCS, DCM, 0°C, 12 h | 70–75% |
Q. What spectroscopic and crystallographic techniques are employed to confirm the structure and purity of this compound?
Methodological Answer:
- ¹H/¹³C NMR : Identifies the SEM group (δ ~0.1 ppm for trimethylsilyl protons; δ ~3.5–3.7 ppm for ethoxy methylene protons) and the pyrazole ring protons (δ ~6.5–7.5 ppm). Chlorine substitution deshields adjacent carbons, observable in ¹³C NMR .
- IR Spectroscopy : Confirms the C-Cl stretch (~550–600 cm⁻¹) and SEM-related Si-O-C bonds (~1050–1100 cm⁻¹) .
- X-ray Crystallography : Resolves the 3D structure, confirming regiochemistry of the chloro and SEM groups (see Fig. 1 for analogous pyrazole derivatives) .
Q. Table 2: Key Spectroscopic Data
| Technique | Characteristic Peaks | Functional Group Confirmation |
|---|---|---|
| ¹H NMR | δ 0.1 (s, 9H, Si(CH₃)₃) | SEM group |
| ¹³C NMR | δ 60.2 (CH₂O) | Ethoxy linkage |
| IR | 580 cm⁻¹ (C-Cl) | Chloro substituent |
Advanced Research Questions
Q. How does the SEM-protecting group influence the reactivity of the pyrazole ring in further chemical transformations?
Methodological Answer: The SEM group:
Q. Case Study :
Q. What strategies are employed to analyze and resolve contradictions in reported biological activities or synthetic yields of related pyrazole derivatives?
Methodological Answer:
- Yield Discrepancies : Compare reaction parameters (e.g., solvent polarity, catalyst loading). For example, THF vs. DMF may alter chlorination efficiency by 15–20% .
- Biological Activity Variability : Use standardized assays (e.g., MIC for antimicrobial activity) and control substituent effects. For instance, chloro vs. trifluoromethyl groups may alter lipophilicity (logP) by 0.5–1.0 units, impacting membrane permeability .
Q. Table 3: Comparative Analysis of Chlorination Methods
| Reagent | Solvent | Temp (°C) | Yield (%) | Reference |
|---|---|---|---|---|
| NCS | DCM | 0 | 70 | |
| Cl₂ gas | CCl₄ | 25 | 65 |
Q. How can computational chemistry methods predict the binding affinity or pharmacokinetic properties of this compound?
Methodological Answer:
- Molecular Docking : Simulate interactions with target proteins (e.g., cyclooxygenase-2) using AutoDock Vina. The chloro group may form hydrophobic interactions, while the SEM group influences solubility .
- QSAR Modeling : Correlate substituent electronic effects (Hammett σ values) with bioactivity. Chlorine’s σp (~0.23) suggests moderate electron-withdrawing effects, enhancing electrophilic reactivity .
Q. Hypothetical ADME Profile :
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies, and how are they addressed?
Methodological Answer:
- Scale-Up Issues :
- Quality Control : Use HPLC (C18 column, acetonitrile/water gradient) to ensure ≥98% purity for in vivo studies .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
